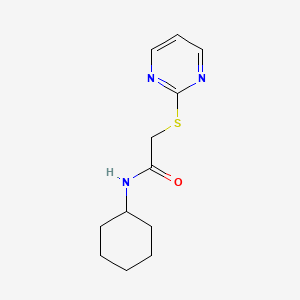

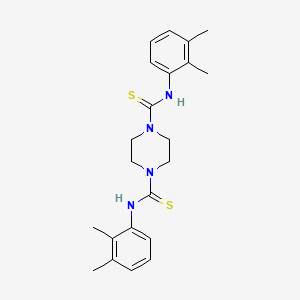

![molecular formula C23H28N2O3 B5551770 [(3aS*,9bS*)-2-[4-(二乙氨基)苯甲酰]-1,2,3,9b-四氢色烯并[3,4-c]吡咯-3a(4H)-基]甲醇](/img/structure/B5551770.png)

[(3aS*,9bS*)-2-[4-(二乙氨基)苯甲酰]-1,2,3,9b-四氢色烯并[3,4-c]吡咯-3a(4H)-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis Synthesis of related compounds often involves multi-step reactions, including substitution reactions, to obtain desired intermediates with specific functional groups. For instance, the synthesis of boric acid ester intermediates, which share structural motifs with the compound of interest, employs a three-step substitution reaction. The process is confirmed through FTIR, NMR spectroscopy, mass spectrometry, and crystallographic analyses (Huang et al., 2021).

Molecular Structure Analysis The molecular structure of such compounds is often elucidated using X-ray diffraction and density functional theory (DFT). These analyses reveal the conformational stability and electronic structure, aiding in understanding the compound's reactivity and properties. For example, conformational analysis of boric acid ester intermediates via DFT showed consistency with crystal structures obtained from X-ray diffraction (Huang et al., 2021).

Chemical Reactions and Properties Chemical reactions involving related compounds can showcase their reactivity towards various reagents and conditions, leading to a wide range of derivatives. The reactivity is influenced by the molecular structure, where specific functional groups and their arrangements play a crucial role. For instance, the synthesis of novel derivatives through reactions like enamine alkylation and dehydrating condensation reactions highlights the versatile reactivity of these molecules (Mitsumoto & Nitta, 2004).

科学研究应用

苄基C-N键的光化学断裂

王、德瓦兰卡和卢(2016 年)的研究重点介绍了使用 3-(二乙氨基)苄基 (DEABn) 基团通过苄基 C-N 键的光化学断裂释放伯胺、仲胺和叔胺。该研究强调了在甲醇中高效释放伯胺和仲胺,在 MeCN/水中释放叔胺,提高了收率并最大程度地减少了不希望的脱烷基副反应 (彭飞王、达塔特拉亚·A·德瓦兰卡、文雅卢,2016 年)。

抗肿瘤剂的有效双重抑制剂的合成

Gangjee 等人。(2000 年)设计并合成了一种化合物作为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的有效双重抑制剂,针对抗肿瘤应用。他们的研究表明,这些化合物对 TS 和 DHFR 的抑制作用高于 LY231514,对各种细胞系的抗肿瘤活性具有显着潜力 (A. Gangjee、J. Yu、J. McGuire、V. Cody、N. Galitsky、R. Kisliuk、S. Queener,2000 年)。

镇痛和神经行为活性

Massa 等人。(1989 年)研究了某些吡咯并[1,2-a][1,4]苯并二氮杂卓-4-羧酸的药理学特征,重点关注它们的镇痛、抗炎和神经心理行为效应。这些化合物提供了在疼痛管理和神经行为改变中潜在应用的见解 (S. Massa、F. Corelli、M. Artico、A. Mai、R. Silvestri、G. Pantaleoni、G. Palumbo、D. Fanini、R. Giorgi,1989 年)。

多取代吡咯的合成

刘等人。(2017 年)报道了一种使用一锅顺序 1,3-偶极环加成/芳构化反应序列合成吡咯的方法。这项研究为有机合成领域做出了贡献,特别是在从具有广泛应用的烯烃中创建多取代吡咯方面 (Y. Liu、Huayou Hu、Xiang Wang、Sanjun Zhi、Y. Kan、Chao Wang,2017 年)。

未来方向

Further studies could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate its photophysical properties given the presence of the chromeno[3,4-c]pyrrole core and the potential for interesting electronic interactions within the molecule .

属性

IUPAC Name |

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(diethylamino)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-3-24(4-2)18-11-9-17(10-12-18)22(27)25-13-20-19-7-5-6-8-21(19)28-16-23(20,14-25)15-26/h5-12,20,26H,3-4,13-16H2,1-2H3/t20-,23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVJHUYBMOTSQM-NFBKMPQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N2CC3C4=CC=CC=C4OCC3(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

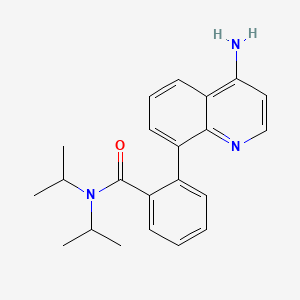

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

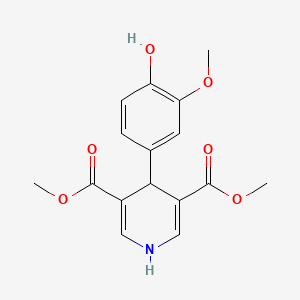

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

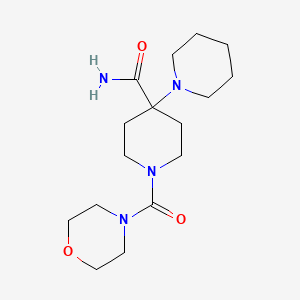

![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)